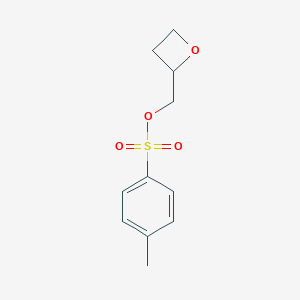

Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Description

Oxetan-2-ylmethyl 4-methylbenzenesulfonate (CAS: 115845-51-7) is a sulfonate ester characterized by an oxetane ring linked to a 4-methylbenzenesulfonyl (tosyl) group. With a molecular weight of 242.29 g/mol and purity ≥95%, it is commonly employed as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the tosyl group’s excellent leaving ability . Its synthesis involves reacting oxetan-2-ylmethanol with tosyl chloride in pyridine, followed by purification via extraction and solvent removal . The oxetane moiety confers unique steric and electronic properties, making it valuable in medicinal chemistry for modifying drug solubility and metabolic stability .

Propriétés

IUPAC Name |

oxetan-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSILSHSVRRBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552656 | |

| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115845-51-7 | |

| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The most documented method involves the reaction of oxetan-2-ylmethanol (C₄H₈O₂) with p-toluenesulfonyl chloride (C₇H₇ClO₂S) in the presence of a base, typically pyridine or triethylamine. The base deprotonates the alcohol, forming an alkoxide intermediate that attacks the electrophilic sulfur atom in the sulfonyl chloride. This results in the displacement of chloride and formation of the sulfonate ester (Figure 1).

Reaction Equation:

Experimental Conditions

-

Molar Ratio: A 1:1.1 molar ratio of alcohol to tosyl chloride ensures complete conversion, minimizing unreacted starting material.

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the sulfonyl chloride.

-

Temperature: Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

-

Reaction Time: 12–24 hours, monitored by thin-layer chromatography (TLC) for alcohol consumption.

Table 1: Optimization Parameters for Tosylation

Workup and Purification

Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by brine to eliminate residual water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Due to the compound’s liquid state (yellow to colorless oil), purification via column chromatography using hexane/ethyl acetate (7:3) is employed, achieving >95% purity.

Alternative Synthetic Strategies

Mitsunobu Reaction for Stereoselective Synthesis

In cases requiring enantiomerically pure product, the Mitsunobu reaction—utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine—couples oxetan-2-ylmethanol with p-toluenesulfonic acid. This method inverts the alcohol’s configuration, enabling access to the (S)-enantiomer (CAS 2198942-41-3). However, the high cost of reagents limits its industrial scalability.

Key Advantage:

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing oxetan-2-ylmethanol on a Wang resin allows sequential tosylation and cleavage, yielding the sulfonate ester with 78% efficiency. This method is favored in combinatorial chemistry for parallel synthesis but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, aromatic), 7.35 (d, J = 8.0 Hz, 2H, aromatic), 4.45–4.30 (m, 2H, OCH₂), 4.20–4.10 (m, 1H, oxetane CH), 3.85–3.70 (m, 2H, oxetane CH₂), 2.45 (s, 3H, CH₃), 2.20–2.10 (m, 2H, oxetane CH₂).

-

IR (neat): 1360 cm⁻¹ (S=O symmetric stretch), 1175 cm⁻¹ (S=O asymmetric stretch).

Analyse Des Réactions Chimiques

Types of Reactions

Oxetan-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

Hydrolysis: This reaction is usually performed in aqueous basic conditions, often using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic substitution: The major products are substituted oxetane derivatives and 4-methylbenzenesulfonic acid.

Hydrolysis: The primary products are oxetan-2-ylmethanol and 4-methylbenzenesulfonic acid.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Chemistry:

- Drug Development: Oxetan-2-ylmethyl 4-methylbenzenesulfonate is utilized as an intermediate in synthesizing bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, particularly in developing enzyme inhibitors .

- Anti-inflammatory Agents: Research has shown that derivatives containing oxetane structures can inhibit cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. For example, JTE-522, a potent COX-2 inhibitor, has undergone clinical trials to treat inflammatory conditions .

-

Biological Studies:

- Enzyme Mechanisms: The compound serves as a probe in studying enzyme mechanisms involving sulfonate groups. Its reactivity enables insights into biological pathways and interactions at the molecular level .

- Therapeutic Potential: Studies have indicated that oxetane derivatives can suppress mast cell degranulation, suggesting potential therapeutic strategies for allergic disorders .

- Material Science:

- Analytical Chemistry:

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Chemistry | Clinical Trials on COX-2 Inhibitors | JTE-522 shows significant efficacy as a selective COX-2 inhibitor . |

| Biological Studies | Mast Cell Degranulation Research | Inhibition observed with oxetane derivatives suggests therapeutic potential . |

| Material Science | Specialty Chemical Production | Utilization in polymer synthesis highlights versatility in applications . |

| Analytical Chemistry | Catalytic Oxidation Reactions | Demonstrated ability to catalyze oxidation reactions efficiently . |

Mécanisme D'action

The mechanism of action of Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce oxetane moieties into target molecules. The oxetane ring itself can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonate Esters

Oxetane-Containing Sulfonates

Oxetan-2-ylmethyl 4-methylbenzenesulfonate shares structural similarities with other oxetane derivatives, such as:

- ((2R,3R)-3-methyl-3-(4-methylpent-3-en-1-yl)oxiran-2-yl)methyl 4-methylbenzenesulfonate (CAS: N/A): This epoxide-containing sulfonate exhibits higher molecular complexity and stereochemical specificity, influencing its application in asymmetric synthesis .

Key Differences:

Ethylene Glycol-Based Sulfonates

Compounds like 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (CAS: 77544-68-4) and Oxybis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) (CAS: 7460-82-4) feature flexible ethylene glycol chains, contrasting with the rigid oxetane ring .

Key Differences:

Carbohydrate-Derived Sulfonates

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose (CAS: 81028-98-0) is a carbohydrate-based tosylate used in chiral compound analysis. Unlike the oxetane derivative, its bicyclic structure and carbohydrate backbone enable applications in stereochemical detection via HPLC .

Key Differences:

| Property | Oxetan-2-ylmethyl Tosylate | Carbohydrate Derivative |

|---|---|---|

| Molecular Weight | 242.29 g/mol | 356.39 g/mol |

| Chirality | None | Multiple stereocenters |

| Applications | Drug intermediates | Chiral chromatography |

Aromatic and Complex Sulfonates

- Benzamide-linked sulfonates (e.g., CAS: 713135-14-9): These compounds integrate sulfonate groups into aromatic drug-like molecules, highlighting divergent applications in pharmacology versus the simpler oxetane derivative .

- Polyfunctional sulfonates (e.g., CAS: 108530-10-5): Trifluoromethanesulfonate esters exhibit higher electrophilicity, making them superior in certain coupling reactions compared to tosylates .

Activité Biologique

Oxetan-2-ylmethyl 4-methylbenzenesulfonate (CAS Number: 115845-51-7) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 242.3 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether known for its unique chemical properties that influence solubility, lipophilicity, and metabolic stability in drug design.

The biological activity of this compound primarily stems from its reactivity towards nucleophiles. The sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various synthetic applications to introduce oxetane moieties into target molecules.

Key Reactions Involving this compound:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted oxetane derivatives.

- Hydrolysis : Hydrolysis reactions yield oxetan-2-ylmethanol and 4-methylbenzenesulfonic acid as primary products.

Pharmacological Research

This compound has been evaluated for its potential in drug development:

- Anti-inflammatory Activity : Compounds containing oxetane structures have shown promise as anti-inflammatory agents. For instance, derivatives similar to this compound have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Enzyme Inhibition : Research indicates that oxetane-containing compounds can act as enzyme inhibitors, which may be beneficial in treating various diseases by modulating enzyme activity.

Case Studies

Several studies have illustrated the biological relevance of compounds related to this compound:

| Study | Findings |

|---|---|

| Study on Coumarin Derivatives | Coumarin derivatives with oxetane-like structures inhibited mast cell degranulation, suggesting potential for treating allergic responses by suppressing the ERK pathway activation. |

| COX-2 Inhibition Research | A series of benzenesulfonamide derivatives were synthesized, leading to the identification of potent COX-2 inhibitors currently under clinical evaluation for inflammatory conditions. |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . This compound serves as a versatile building block for synthesizing more complex molecules in pharmaceutical and agrochemical research.

Industrial Production Methods

While specific large-scale production methods are not extensively documented, they generally follow laboratory synthesis protocols optimized for yield and purity using automated systems to control reaction parameters.

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane or ethyl acetate |

| Base | Triethylamine or K₂CO₃ |

| Reaction Temperature | 0°C → RT |

| Yield | 45–70% (depending on purity) |

Basic: How is this compound characterized in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker D8 Quest ECO diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement uses SHELXL (for small molecules) with Olex2 or APEX3 software. Key parameters include space group (e.g., monoclinic P2₁/n), unit cell dimensions (e.g., a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å), and refinement residuals (R₁ = 0.042, wR₂ = 0.127) .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/n (monoclinic) |

| Unit Cell Volume | 1457.7 ų |

| Z (Formula Units) | 4 |

| Temperature | 293 K |

Advanced: How do hydrogen-bonding patterns influence its supramolecular assembly?

Methodological Answer:

Hydrogen-bonding networks are analyzed using graph-set notation (e.g., D = donor, A = acceptor). For example, in related sulfonates, N–H···O interactions form [010] chains with graph-set descriptors C (6) and D (2,1). Mercury CSD 2.0 can visualize these motifs and compare packing similarities with analogous structures .

Q. Table 3: Hydrogen-Bond Geometry

| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N–H···O (sulfonate) | 0.86 | 2.12 | 2.876 | 145.3 |

| C–H···O (oxetane) | 0.93 | 2.45 | 3.212 | 138.7 |

Advanced: What computational methods validate experimental structural data?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths, angles, and electrostatic potentials. For instance, compare computed sulfonate S–O bond lengths (~1.43 Å) with SC-XRD data (1.44–1.46 Å) to assess accuracy. Gaussian or ORCA software packages are typically used .

Q. Table 4: Experimental vs. Theoretical Bond Lengths

| Bond | SC-XRD (Å) | DFT (Å) |

|---|---|---|

| S–O (sulfonate) | 1.45 | 1.43 |

| C–O (oxetane) | 1.42 | 1.41 |

Advanced: How are reaction intermediates trapped and analyzed?

Methodological Answer:

Low-temperature NMR (e.g., ¹H at –40°C) or cryo-crystallography can capture transient intermediates. For sulfonate ester formation, monitor the reaction using in-situ IR to detect the disappearance of sulfonyl chloride peaks (~1370 cm⁻¹) and emergence of ester C–O stretches (~1250 cm⁻¹) .

Advanced: What challenges arise in refining disordered crystal structures?

Methodological Answer:

Disordered oxetane or sulfonate moieties require constraints (e.g., SIMU, DELU in SHELXL) and Fourier difference map analysis. For example, partial occupancy of the oxetane ring may necessitate split-atom models. PLATON/SQUEEZE calculates solvent-accessible voids in such cases .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of sulfonate dust. Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis. Refer to SDS for spill management (neutralize with NaHCO₃) .

Advanced: How does steric hindrance from the oxetane ring affect reactivity?

Methodological Answer:

The oxetane’s strained ring increases electrophilicity at the adjacent methylene group. Competition experiments with bulkier nucleophiles (e.g., tert-butanol vs. ethanol) quantify steric effects. Kinetic studies (GC-MS monitoring) reveal rate differences in SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.